JWH 302

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de JWH-302 implica la reacción de 1-pentilindol con cloruro de 3-metoxifenilacetilo en presencia de una base como la trietilamina. La reacción típicamente ocurre en un solvente anhidro como diclorometano a bajas temperaturas para prevenir reacciones secundarias .

Métodos de Producción Industrial

La producción industrial de JWH-302 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Metabolic Pathways and Biotransformation

JWH-302 undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. Key metabolic reactions include:

-

Hydroxylation : Oxidation of the pentyl side chain to form 5-hydroxy-pentyl metabolites .

-

Demethylation : Cleavage of the methoxy group to produce a phenolic derivative .

-

Glucuronidation : Conjugation of hydroxylated metabolites for renal excretion .

Metabolites Identified in Urine

| Metabolite | Detection Window | Key Ions (m/z) | Source |

|---|---|---|---|

| JWH-302 hydroxy-pentyl | Up to 72 hours | 358, 155, 127 | |

| JWH-302 carboxy | Up to 48 hours | 372, 127 |

Analytical Characterization and Fragmentation Patterns

Key EI-MS Fragments

-

Base peak: m/z 214 (indole-acyl fragment).

-

Secondary peaks: m/z 155 (phenylacetyl ion) and m/z 121 (methoxyphenyl fragment) .

Differentiation from JWH-250

| Parameter | JWH-302 | JWH-250 |

|---|---|---|

| Retention time (HP-1ms) | 3.327 min | 3.250 min |

| Ion ratio (m/z 121:91) | 1.3 | 0.4 |

| Major fragment | m/z 155 | m/z 145 |

Data from GC-MS analyses show that JWH-302 has a higher m/z 121:91 ion ratio compared to JWH-250, enabling reliable differentiation .

Stability and Degradation Under Controlled Conditions

JWH-302 exhibits moderate stability in acidic and basic conditions:

-

Acidic hydrolysis (pH 1–3): Demethylation of the methoxy group occurs, yielding a phenolic derivative .

-

Basic hydrolysis (pH 10–12): Degradation of the pentyl side chain is observed .

-

Photodegradation : Exposure to UV light (254 nm) results in partial decomposition of the indole core .

Stability in Biological Matrices

| Matrix | Half-life (25°C) | Degradation Products |

|---|---|---|

| Blood | 12 hours | Hydroxy metabolites |

| Urine | 24 hours | Glucuronidated derivatives |

Aplicaciones Científicas De Investigación

Analytical Chemistry

JWH-302 serves as a reference standard in analytical chemistry, particularly in the detection and quantification of synthetic cannabinoids in various samples. Its distinct chemical properties allow researchers to develop reliable methods for identifying similar compounds in forensic toxicology.

Pharmacology

The compound is extensively studied for its interactions with cannabinoid receptors. Research indicates that JWH-302 mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, making it a valuable tool in pharmacological studies aimed at understanding cannabinoid signaling pathways .

Medical Research

JWH-302 is being investigated for its potential analgesic properties. Studies have shown that compounds similar to JWH-302 can modulate pain pathways by activating CB1 receptors, suggesting a possible role in pain management therapies . Additionally, its effects on the central nervous system are under examination to explore therapeutic avenues for conditions such as chronic pain and neurodegenerative diseases.

Forensic Toxicology

In forensic science, JWH-302 is utilized to identify synthetic cannabinoids in biological samples. Its presence in products marketed as "legal highs" or "spice" has raised concerns regarding public health and safety, prompting extensive research into its detection methods and effects .

Case Study 1: Pharmacological Effects

A study conducted on mice demonstrated that phenylacetylindoles like JWH-302 share pharmacological properties with THC, indicating potential therapeutic benefits. The study assessed locomotor activity and antinociceptive effects, revealing that JWH-302 effectively reduces pain responses similar to THC .

Case Study 2: Detection Methods

Research utilizing high-resolution mass spectrometry has shown that JWH-302 can be detected alongside other synthetic cannabinoids in complex biological matrices. This method enhances the ability to identify new designer drugs rapidly and accurately, showcasing the importance of JWH-302 in forensic applications .

Mecanismo De Acción

JWH-302 ejerce sus efectos al unirse al receptor cannabinoide central (CB1) y al receptor cannabinoide periférico (CB2). Esta unión estimula los receptores, lo que lleva a la activación de vías de señalización acopladas a proteínas G. La activación de estas vías da como resultado varios efectos fisiológicos, incluyendo analgesia y modulación de la liberación de neurotransmisores .

Comparación Con Compuestos Similares

JWH-302 es similar a otros cannabinoides sintéticos como JWH-250 y JWH-018. Es ligeramente menos potente que JWH-250, con un valor de Ki de 17 nM en el receptor cannabinoide central (CB1) en comparación con 11 nM para JWH-250 . JWH-302 y JWH-250 pueden ser difíciles de distinguir por cromatografía de gases-espectrometría de masas debido a su peso molecular idéntico y patrones de fragmentación similares .

Lista de Compuestos Similares

JWH-250: Un isómero posicional de JWH-302 con mayor potencia.

JWH-018: Otro cannabinoide sintético con una estructura química diferente pero efectos similares.

Actividad Biológica

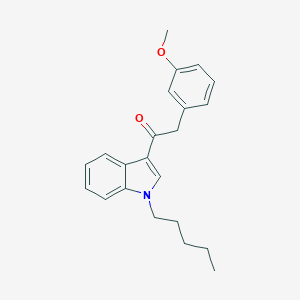

JWH-302, chemically known as 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone, is a synthetic cannabinoid that exhibits significant biological activity primarily as a cannabinoid receptor agonist. This article explores its interactions with cannabinoid receptors, pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H25NO2

- Molecular Weight : 349.44 g/mol

- Structure : JWH-302 features an indole moiety combined with a methoxy-substituted phenyl group, contributing to its unique biological properties.

JWH-302 primarily interacts with the CB1 and CB2 receptors of the endocannabinoid system, which play crucial roles in various physiological processes, including:

- Pain modulation

- Appetite regulation

- Mood enhancement

Studies indicate that JWH-302 may possess analgesic and anti-inflammatory properties, making it a candidate for therapeutic applications in pain management .

Binding Affinity and Pharmacological Activity

Research has demonstrated that JWH-302 has a high binding affinity for CB1 receptors. The following table summarizes the binding affinities of JWH-302 compared to other cannabinoids:

| Compound | CB1 Binding Affinity (Ki in nM) | CB2 Binding Affinity (Ki in nM) |

|---|---|---|

| JWH-302 | 3.5 | 9.0 |

| THC | 1.0 | 10.0 |

| JWH-018 | 2.0 | 4.5 |

Data adapted from various pharmacological studies .

Analgesic and Anti-inflammatory Properties

JWH-302 exhibits potential analgesic effects similar to those of natural cannabinoids like THC. In animal models, it has shown effectiveness in reducing pain responses and inflammation .

Neurotransmitter Modulation

The compound may influence neurotransmitter release and neuronal excitability, suggesting implications for treating neurological disorders. Its interaction with the endocannabinoid system can lead to alterations in mood and cognitive functions.

Case Studies

Safety Profile and Toxicology

While JWH-302 shows promise for therapeutic applications, its safety profile requires careful consideration. Reports indicate that synthetic cannabinoids can lead to adverse effects such as anxiety, paranoia, and cognitive impairment when abused or used irresponsibly .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-17-9-8-10-18(14-17)25-2/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYWLVYUAQEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467554 | |

| Record name | JWH-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-45-4 | |

| Record name | JWH 302 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-302 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF20NHW2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes it challenging to differentiate between JWH-302 and its positional isomers like JWH-250 and JWH-201?

A1: JWH-302, JWH-250, and JWH-201 are positional isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. This similarity makes their differentiation challenging using standard analytical techniques like GC-MS. [] The article highlights the subtle differences in fragmentation patterns observed in their EI mass spectra, which can aid in distinguishing them. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.